molecular formula C11H11F B8728851 1-Fluoro-4-(pent-4-YN-1-YL)benzene CAS No. 391678-43-6

1-Fluoro-4-(pent-4-YN-1-YL)benzene

Cat. No.: B8728851
CAS No.: 391678-43-6
M. Wt: 162.20 g/mol
InChI Key: SVGWZAGWRRHKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-4-(pent-4-YN-1-YL)benzene is a useful research compound. Its molecular formula is C11H11F and its molecular weight is 162.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

391678-43-6

Molecular Formula

C11H11F

Molecular Weight

162.20 g/mol

IUPAC Name

1-fluoro-4-pent-4-ynylbenzene

InChI

InChI=1S/C11H11F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h1,6-9H,3-5H2

InChI Key

SVGWZAGWRRHKMJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Subsequently, sodium acetylide (18% slurry in xylene) (50 ml) was added to hexamethylphosphoramide (20 ml) with stirring, and to the resulting mixture was furthermore added a solution of 3-(4-fluorophenyl)-1-iodopropane (7.00 g, 26.5 mmol) obtained above in dry dimethylformamide (20 ml) with stirring under ice-cooling, and then the resulting mixture was stirred at room temperature for 2 hours. After stirring, ice-cold water was added to the reaction mixture carefully with stirring under ice-cooling, and the resulting mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. After filtration, the solvent was removed in vacuo, and the residue was purified by flash chromatography on a silica gel column using hexane as the eluent to afford the title compound (2.67 g, yield: 62%) as a colorless oil.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
62%

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